molecular formula C15H17NO2S B1362127 Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate CAS No. 350990-20-4

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Cat. No.: B1362127
CAS No.: 350990-20-4
M. Wt: 275.4 g/mol
InChI Key: SNPDDVOTBJHGPB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C15H17NO2S. It is a thiophene derivative, which means it contains a sulfur atom in a five-membered aromatic ring.

Mechanism of Action

Target of Action

The primary targets of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate typically involves the reaction of 4-isopropylbenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its isopropylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its antimicrobial activity .

Properties

IUPAC Name

methyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-9(2)10-4-6-11(7-5-10)12-8-19-14(16)13(12)15(17)18-3/h4-9H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPDDVOTBJHGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358006
Record name methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350990-20-4
Record name methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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